Product packaging for Solvent Red 135(Cat. No.:CAS No. 20749-68-2)

Solvent Red 135

Cat. No.: B008356
CAS No.: 20749-68-2
M. Wt: 408.1 g/mol
InChI Key: UBZVRROHBDDCQY-UHFFFAOYSA-N
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Description

Solvent Red 135 is a highly soluble and stable organic dye belonging to the class of solvent dyes, specifically engineered for applications in non-aqueous systems. Its primary research value lies in its exceptional tinctorial strength, excellent lightfastness, and remarkable thermal stability, making it an ideal candidate for coloring hydrocarbon-based solvents, polymer matrices, and various industrial fluids. A key mechanism of action involves the dissolution of individual dye molecules within the target medium, where they do not dissociate into ions but remain intact, imparting a vibrant and consistent red coloration without precipitating or crystallizing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H6Cl4N2O B008356 Solvent Red 135 CAS No. 20749-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6Cl4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZVRROHBDDCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041260
Record name C.I. Solvent Red 135
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals
Record name 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro-
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CAS No.

20749-68-2
Record name Solvent Red 135
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Record name C.I. Solvent Red 135
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Record name 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro-
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Record name C.I. Solvent Red 135
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Record name 8,9,10,11-tetrachloro-12H-phthaloperin-12-one
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Record name SOLVENT RED 135
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Preparation Methods

Core Reaction Mechanism

The synthesis involves a two-step condensation reaction:

  • Formation of the perinone backbone : TCPA reacts with 1,8-naphthylenediamine in a polar solvent (e.g., acetic acid, dimethylformamide) under acidic conditions (HCl).

  • Ring closure and aromatization : Heating under reflux (8–15 hours) facilitates cyclization, yielding the fused perinone structure.

The stoichiometric ratio of TCPA to 1,8-naphthylenediamine is typically 1:1, though excess diamine (5–10%) ensures complete conversion of TCPA.

Standard Laboratory Protocol

ParameterSpecification
ReactantsTCPA (1 mol), 1,8-naphthylenediamine (1.05 mol)
SolventAcetic acid (500 mL/mol TCPA)
CatalystHydrochloric acid (5% v/v)
TemperatureReflux (118°C for acetic acid)
Reaction Time10–12 hours
WorkupFiltration, water washing, drying at 80°C
Yield85–92%

Post-synthesis, recrystallization in toluene or ethanol increases purity to ≥98%, verified by HPLC.

Industrial Manufacturing Processes

Solvent-Based vs. Aqueous Methods

Industrial production employs two primary methods, differentiated by reaction solvents:

ParameterSolvent-Based MethodAqueous Method
SolventAcetic acid, DMFWater
HCB By-product Level3–10 ppm50–200 ppm
Reaction Temperature110–120°C100–110°C
Purification EfficiencyHigh (organic-phase HCB removal)Low (HCB remains in product)
Regulatory CompliancePreferred for EU/FDARestricted use

The solvent-based method dissolves HCB by-products in the organic phase, reducing final product contamination to <10 ppm when TCPA contains <200 ppm HCB.

Scalability Enhancements

  • Continuous Stirred-Tank Reactors (CSTRs) : Enable large-scale production (≥500 kg/batch) with consistent temperature control (±2°C).

  • Inert Gas Purging : Nitrogen or argon sparging minimizes oxidation during reflux, preserving dye chromophore integrity.

  • Non-ionic Surfactants : Polyethylene glycol derivatives (0.1–0.5% w/w) improve reaction homogeneity and yield (up to 95%).

Critical Reaction Parameters and Optimization

Temperature and Time Profiling

Optimal conditions balance reaction completeness and energy costs:

Temperature (°C)Time (hours)Yield (%)HCB Formation (ppm)
100157812
11012898
120109215

Exceeding 120°C accelerates side reactions, increasing HCB levels.

Solvent Selection Criteria

  • Acetic Acid : Low cost, high solubilizing power for TCPA, but requires corrosion-resistant equipment.

  • Dimethylformamide (DMF) : Enhances reaction rate (20% faster vs. acetic acid) but poses higher toxicity risks.

  • Water : Avoided industrially due to poor HCB removal, despite lower solvent costs.

Post-Synthesis Processing and Purification

Filtration and Washing

  • Primary Filtration : Isolates crude dye via vacuum filtration (pore size 5–10 µm).

  • Countercurrent Washing : Reduces HCB content by 40–60% using methanol/water (70:30 v/v).

Drying and Particle Size Control

  • Fluidized-Bed Drying : Yields uniform particles (50–100 µm) with ≤5% moisture.

  • Jet Milling : Achieves sub-20 µm particles for masterbatch compatibility.

By-product Mitigation Strategies

HCB Reduction in TCPA Feedstock

TCPA HCB (ppm)This compound HCB (ppm)
501.5–2.5
2006–10
50025–30

Sourcing TCPA with <200 ppm HCB is critical for meeting EU REACH limits (HCB <10 ppm).

Solvent Recovery Systems

  • Distillation : Recovers 90–95% of acetic acid for reuse, lowering production costs by 15%.

  • Carbon Adsorption : Removes residual HCB from spent solvents (efficiency >99%).

Quality Control and Compliance

Analytical Testing

TestMethodSpecification
PurityHPLC-DAD (C18 column)≥98%
HCB ContentGC-MS≤10 ppm
MoistureKarl Fischer Titration≤5%
Particle SizeLaser DiffractionD50: 20–50 µm

Regulatory Certifications

  • EU 10/2011 : Compliant for food-contact plastics at ≤0.1% dye concentration.

  • FDA 21 CFR 178.3297 : Approved for polystyrene food packaging .

Chemical Reactions Analysis

Types of Reactions: Solvent Red 135 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Industrial Applications

1. Plastics and Resins
Solvent Red 135 is predominantly used for coloring various plastics and resins due to its excellent heat resistance and light fastness. The following table summarizes its applications in different types of plastics:

Type of Plastic Application
Polystyrene (PS)Coloring agent
Acrylonitrile Butadiene Styrene (ABS)Used in the production of durable items
Polymethyl Methacrylate (PMMA)Enhances aesthetic appeal in products
Polyvinyl Chloride (PVC)Provides color stability in construction materials
PolyesterUsed in fibers and textiles

2. Coatings and Inks
In the coatings industry, this compound is utilized for its vibrant color and durability. It is commonly used in:

  • Paints
  • Printing inks
  • Surface coatings

The dye's resistance to fading under UV light makes it ideal for outdoor applications.

3. Optical Fibers
The compound is also employed in the production of optical fibers, where it contributes to the coloration of fiber materials.

Biological Applications

1. Staining Techniques
In biological research, this compound serves as a dye for staining cellular structures. Its ability to provide clear visualization makes it valuable in microscopy techniques.

Case Study: Cellular Visualization
A study utilized this compound to stain specific cellular components, allowing researchers to observe structural changes under various experimental conditions. The dye's compatibility with biological tissues enhances its utility in histological studies.

2. Drug Delivery Systems
Research is ongoing into the use of this compound in drug delivery systems due to its stability and compatibility with polymers used in medical applications.

Environmental Considerations

Despite its advantageous properties, attention must be given to potential impurities such as hexachlorobenzene (HCB), which can arise during synthesis. HCB is a known environmental pollutant with reproductive toxicity concerns. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to monitor HCB levels, ensuring compliance with environmental standards.

Mechanism of Action

The mechanism of action of Solvent Red 135 involves its interaction with the molecular targets in the materials it is used to color. The compound’s chromophore, which is responsible for its color, absorbs specific wavelengths of light, resulting in the bright red appearance. The high thermal stability and light fastness of this compound are attributed to its stable chemical structure, which resists degradation under harsh conditions .

Comparison with Similar Compounds

Physical and Performance Properties

Property Solvent Red 135 Solvent Red 162 Solvent Red 149 Rhodamine B
Thermal Stability 300°C Not reported Not reported Degrades above 200°C
Light Stability Grade 8 (PS matrix) Not reported Not reported Poor (UV-sensitive)
Solubility in Toluene 0.6 g/L Not reported Not reported Insoluble
Extinction Coefficient 6,200 M⁻¹ cm⁻¹ Not reported Not reported ~100,000 M⁻¹ cm⁻¹

Key Advantages of this compound

Superior Thermal Resistance : Outperforms Rhodamine B and Solvent Red 179 in high-temperature polymer processing .

Regulatory Compliance : Meets global standards for food-contact materials, unlike many brominated analogs (e.g., Solvent Red 162) .

Versatile Solubility: Compatible with both polar and non-polar solvents, enabling broad industrial use .

Biological Activity

Solvent Red 135, a synthetic dye primarily used in various industrial applications, has garnered attention for its biological activity. This article delves into its applications, mechanisms of action, and potential health implications based on diverse research findings.

This compound is synthesized through the condensation of tetrachlorophthalic anhydride with 1,8-naphthylenediamine in the presence of hydrochloric acid and polar organic solvents such as acetic acid or dimethylformamide. The reaction typically requires heating under reflux conditions for 8-15 hours, followed by filtration and drying to yield the final product.

PropertyValue
Molecular FormulaC₁₄H₉Cl₄N
CAS Number20749-68-2
ColorYellowish-red
SolubilitySoluble in organic solvents
Light FastnessExcellent
Thermal StabilityHigh

Staining Techniques

In biological research, this compound is utilized as a dye for staining techniques, aiding in the visualization of cellular structures. It has been particularly effective in microscopy applications where clear differentiation of cellular components is necessary .

Potential Drug Delivery Systems

Research indicates that this compound may have potential applications in drug delivery systems due to its stability and compatibility with various materials. Its ability to form complexes with certain drugs could enhance the bioavailability and targeted delivery of therapeutic agents.

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with biological macromolecules. The dye's mechanism includes:

  • Absorption Spectrum : The compound exhibits strong absorbance in the visible spectrum, making it suitable for staining applications.
  • Chemical Reactivity : It can undergo oxidation and reduction reactions, altering its properties and potentially impacting biological systems.

Toxicological Profile

While this compound is widely used, its safety profile warrants examination. Studies have suggested that exposure to certain dyes may pose risks, including potential carcinogenic effects. For instance, the dye's structural analogs have been implicated in various health concerns, including leukemia and other hematopoietic cancers .

Table 2: Toxicological Data Summary

EndpointFindings
Acute Toxicity (LD50)Data not fully established
Carcinogenic PotentialPossible association with leukemia
Environmental ImpactPersistent in aquatic environments

Case Study 1: Staining Efficacy

A study demonstrated the efficacy of this compound in staining various cell types. When applied to human epithelial cells, it provided clear visualization of cell membranes and cytoplasmic structures under fluorescence microscopy. This application highlights its utility in cellular biology research.

Case Study 2: Drug Delivery Research

In a preliminary study investigating drug delivery systems, this compound was used to encapsulate a model drug. Results indicated that the dye significantly enhanced the drug's stability and release profile compared to controls without the dye. This suggests potential for further exploration in pharmaceutical formulations.

Q & A

Q. What are the key chemical identifiers and structural properties of Solvent Red 135?

this compound (CAS 71902-17-5) is a chlorinated azo compound with the molecular formula C₁₈H₆Cl₄N₂O and a molecular weight of 408.06504 g/mol . Its aliases include Oil Soluble Red EG and Transparent Red EG. Structural characterization typically involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the aromatic backbone and substituent positions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Ultraviolet-visible (UV-Vis) spectroscopy is essential for determining its λₘₐₓ in different solvents, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., azo bonds at ~1500 cm⁻¹). For purity assessment, high-performance liquid chromatography (HPLC) with diode-array detection (DAD) is standard, using a C18 column and acetonitrile/water mobile phase .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Synthesis involves diazotization of a substituted aniline derivative followed by coupling with a naphthol substrate. Detailed procedures should specify stoichiometry, temperature control (±2°C), and inert gas purging to prevent oxidation. Post-synthesis, recrystallization in ethanol or toluene ensures purity ≥95%, verified by melting point analysis and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

Discrepancies in λₘₐₓ or NMR shifts often arise from solvent polarity or impurities. To address this:

  • Replicate experiments under standardized conditions (e.g., 25°C, degassed solvents).
  • Cross-validate results using multiple techniques (e.g., UV-Vis vs. fluorescence spectroscopy).
  • Perform statistical analysis (e.g., ANOVA) to assess intra-study variability .

Q. What experimental designs are optimal for studying the photostability of this compound in polymeric matrices?

Use accelerated aging tests with UV irradiation (e.g., 365 nm) and controlled humidity (40–80% RH). Monitor degradation kinetics via HPLC-MS to identify breakdown products. Include control groups with stabilizers (e.g., hindered amine light stabilizers) and assess colorfastness using CIELAB metrics .

Q. How can computational modeling predict the solvatochromic behavior of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic transitions. Solvent effects are incorporated via the polarizable continuum model (PCM). Validate predictions against experimental UV-Vis data in solvents of varying polarity (e.g., hexane, DMSO) .

Q. What methodologies detect trace impurities in this compound batches?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity (detection limits <0.1 ppm). For non-volatile impurities, use gel permeation chromatography (GPC) coupled with evaporative light scattering detection (ELSD) .

Methodological Guidelines for Data Presentation

Aspect Recommendation References
Spectral Data Report λₘₐₓ with full width at half maximum (FWHM) and solvent system.
Statistical Analysis Use ±SD for triplicate measurements; justify >3 significant figures instrumentally.
Chromatography Specify column type, flow rate, and gradient profile for reproducibility.

Key Challenges and Solutions

  • Contradictory Solubility Data : Use Hansen solubility parameters (HSPs) to predict compatibility with solvents .
  • Quantitative Analysis : Employ internal standards (e.g., deuterated analogs) in LC-MS to minimize matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solvent Red 135
Reactant of Route 2
Reactant of Route 2
Solvent Red 135

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.